2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID
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Overview
Description
2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid is a complex organic compound with a unique structure that includes an indene moiety and a phenoxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to form the 1,3-dioxo structure.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the 1,3-dioxo structure to a dihydroxy structure.
Substitution: Nucleophilic substitution reactions can modify the phenoxy group or the acetic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroxy derivatives, and various substituted phenoxyacetic acids.
Scientific Research Applications
2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenyl 2-furoate
- [4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxy]acetic acid
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
Uniqueness
2-{4-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-24-16-9-11(6-7-15(16)25-10-17(20)21)8-14-18(22)12-4-2-3-5-13(12)19(14)23/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOCXHAEYSIWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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